(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrimidines and pyrroles.
Introduction of the benzoyl and benzyl groups: These groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, especially as kinase inhibitors.
Pyrimido[4,5-d]pyrimidine analogs: Studied for their potential in medicinal chemistry and drug development.
Uniqueness
6-benzoyl-7-benzyl-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, benzyl, and methyl groups on the pyrrolo[3,4-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery.
Properties
CAS No. |
1854-38-2 |
---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4-amino-7-benzyl-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C21H20N4O/c1-14-23-19-17(20(22)24-14)13-25(21(26)16-10-6-3-7-11-16)18(19)12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3,(H2,22,23,24) |
InChI Key |
YMAJLLJZJOPHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CN(C2CC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.